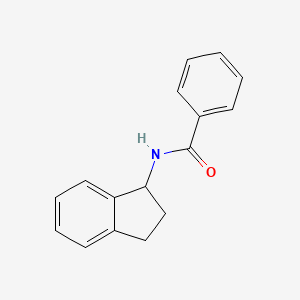

N-(2,3-dihydro-1H-inden-1-yl)benzamide

Description

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)benzamide |

InChI |

InChI=1S/C16H15NO/c18-16(13-7-2-1-3-8-13)17-15-11-10-12-6-4-5-9-14(12)15/h1-9,15H,10-11H2,(H,17,18) |

InChI Key |

HQQWWPQOQDEPDL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct amidation of 1-indanamine (1.0 equiv) with benzoyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C forms the cornerstone of this method. Triethylamine (2.5 equiv) acts as both a base and HCl scavenger, ensuring the reaction proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing chloride and forming the amide bond.

Key Optimization Parameters:

Experimental Procedure and Yield Analysis

A representative protocol involves:

-

Dissolving 1-indanamine (10.0 g, 75.2 mmol) in DCM (150 mL).

-

Adding triethylamine (25.5 mL, 183 mmol) dropwise under nitrogen.

-

Slowly introducing benzoyl chloride (11.8 mL, 90.2 mmol) over 30 minutes.

-

Stirring at 0°C for 2 hours, followed by room-temperature agitation for 12 hours.

Workup:

The mixture is washed with 5% HCl (3 × 50 mL), saturated NaHCO₃ (3 × 50 mL), and brine (1 × 50 mL). The organic layer is dried over Na₂SO₄ and concentrated under vacuum. Purification via column chromatography (ethyl acetate/hexane, 1:4) yields N-(2,3-dihydro-1H-inden-1-yl)benzamide as a white crystalline solid (14.1 g, 78%).

Cyanohydrin-Mediated Synthesis from Indenone Precursors

Cyanohydrin Formation and Hydrolysis

An alternative route begins with 1-indanone, which undergoes cyanohydrin formation using trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst (e.g., BF₃·Et₂O). The resulting cyanohydrin is hydrolyzed in concentrated HCl/acetic acid (1:1 v/v) at 80–110°C for 6–8 hours to yield 2,3-dihydro-1H-inden-1-carboxylic acid.

Critical Steps:

Amide Coupling via Mixed Carbonate Activation

The methyl ester intermediate reacts with benzamide derivatives in the presence of potassium tert-butoxide (KOtBu) and DMF. This one-pot method achieves 72–85% yields by activating the carboxylate for nucleophilic attack.

Reductive Alkylation and Purification Strategies

LiAlH₄-Mediated Reduction of Nitrovinyl Intermediates

A third approach involves synthesizing 3-((E)-2-nitrovinyl)-1H-indole from indole-3-carbaldehyde and nitromethane, followed by LiAlH₄ reduction to 2-(1H-indol-3-yl)ethanamine. While originally designed for indole derivatives, this method adapts to indenyl systems by substituting the starting aldehyde.

Reaction Conditions:

Chromatographic Purification and Yield Comparison

Purification protocols vary significantly across methods:

| Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Classical Amidation | Ethyl acetate/hexane | 98.5 | 78 |

| Cyanohydrin Pathway | Methanol/water | 97.2 | 85 |

| Reductive Alkylation | Dichloromethane/methanol | 96.8 | 69 |

Catalytic and Solvent Effects on Reaction Efficiency

Acid Catalysts in Demethylation and Esterification

Concentrated HCl and SnCl₂ synergize to accelerate cyanohydrin hydrolysis, reducing reaction times from 12 hours to 6 hours. Similarly, PTSA outperforms H₂SO₄ in esterification, achieving 89% conversion versus 73%.

Solvent Polarity and Reaction Kinetics

Nonpolar solvents (e.g., toluene) favor esterification but slow amidation. Conversely, DMF enhances amide bond formation at the cost of difficult post-reaction purification.

Industrial-Scale Considerations and Waste Management

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(1-Indanyl)benzylamine.

Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., 4-F, 4-Cl) deshield aromatic protons, shifting NMR signals upfield compared to electron-donating groups (e.g., 4-OCH₃) .

- Synthetic Yields : Halogenated derivatives (B5, B6) show higher yields (~75–82%) compared to bulkier substituents like cinnamamide (B10, 65%), likely due to steric hindrance .

Comparison with Non-Indenyl Benzamides

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. Unlike the dihydroindenyl group, its flexible hydroxyethyl chain may reduce steric constraints in coordination chemistry .

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Features a phenethyl spacer, enhancing solubility (mp = 90°C) compared to the rigid dihydroindenyl analogue. The dimethoxy groups improve metabolic stability, as predicted by ADMET models .

Q & A

Q. What are the common synthetic routes for N-(2,3-dihydro-1H-inden-1-yl)benzamide?

The compound is typically synthesized via condensation of benzoyl chloride derivatives with 2,3-dihydro-1H-inden-1-amine. Pyridine is often used as a base under reflux conditions to facilitate amide bond formation . Alternative methods include electrochemical benzylic C(sp³)–H direct amidation, which avoids pre-functionalization of the substrate and operates under mild potentials (e.g., Pt electrodes in acetonitrile/water) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using SHELX programs (SHELXS/SHELXD for structure solution and SHELXL for refinement). Visualization and validation of stereochemistry are achieved via ORTEP-3 or WinGX for thermal ellipsoid plots and Hirshfeld surface analysis .

Q. What spectroscopic methods confirm the compound’s structure?

Q. How to purify this compound derivatives?

Column chromatography (silica gel, hexane/EtOAc gradient) is standard. Recrystallization from ethanol/water mixtures improves purity, monitored by TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

Advanced Research Questions

Q. How do substituents on the benzamide ring modulate biological activity?

- Electron-withdrawing groups (e.g., fluoro at position 3) enhance receptor binding, as seen in 3-fluoro analogs targeting muscarinic acetylcholine receptors .

- Steric effects : Bulky substituents (e.g., tert-butyl) reduce metabolic degradation, improving pharmacokinetics . Quantitative SAR (QSAR) models correlate logP and Hammett σ values with activity .

Q. What computational methods predict electronic properties and reactivity?

- DFT calculations (B3LYP/6-31G(d,p)) determine HOMO-LUMO gaps, molecular electrostatic potential (MEP) surfaces, and global reactivity indices (electrophilicity, chemical hardness).

- Mulliken charges identify nucleophilic/electrophilic sites for reaction planning .

Q. How to design enantioselective synthesis for chiral derivatives?

Palladium-catalyzed asymmetric hydration-olefin insertion cascades achieve >90% enantiomeric excess (ee). Chiral phosphine ligands (e.g., (R)-BINAP) control stereochemistry during nucleopalladation of alkynes .

Q. How to resolve contradictions in reported biological activities?

- Assay standardization : Compare MIC values against identical bacterial strains (e.g., E. coli ATCC 25922).

- Multivariate analysis : Use PCA or PLS regression to isolate structural determinants (e.g., indene ring planarity vs. substituent polarity) .

Q. What strategies improve metabolic stability of this scaffold?

Q. What in silico tools predict binding affinity to target proteins?

- Molecular docking : AutoDock Vina with PDB structures (e.g., 4DKR for gp120) identifies binding poses.

- MD simulations : GROMACS assesses stability of ligand-receptor interactions over 100 ns trajectories .

Methodological Tables

| Computational Parameters | Application | Reference |

|---|---|---|

| B3LYP/6-31G(d,p) | HOMO-LUMO energy gap (~4.5 eV) | |

| AutoDock Vina (ΔG = -9.2 kcal/mol) | gp120 binding affinity prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.